molecular formula C24H27N3O5 B2356157 1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899984-03-3

1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2356157
CAS No.: 899984-03-3
M. Wt: 437.496
InChI Key: MCJISNIOFHHXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including hydroxy, methoxy, and ketone groups. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the hydroxy groups could potentially be involved in acid-base reactions, and the ketone group could undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be influenced by its molecular structure and functional groups .

Scientific Research Applications

Receptor Binding and Synthesis

  • A study by Maier and Wünsch (2002) investigated spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], including compounds structurally similar to the specified chemical. These compounds were evaluated for their affinity to σ1- and σ2-receptors. It was found that certain substituents, such as a benzyl residue and a methoxy group, significantly enhance σ1-receptor affinity. This study highlights the potential of such compounds in developing highly potent and subtype selective σ-receptor ligands (Maier & Wünsch, 2002).

Antimicrobial and Anti-Inflammatory Activity

  • Research by Mandzyuk et al. (2020) focused on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which are structurally related to the queried chemical. They explored the antimicrobial, anti-inflammatory, and antioxidant activities of these compounds, identifying several with high antimicrobial activity against specific bacteria, superior anti-inflammatory effects, and significant antioxidant activity (Mandzyuk et al., 2020).

Synthesis and Antiviral Activity

  • Attaby et al. (2006) reported on the synthesis of certain heterocyclic compounds, including 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, which is related to the compound . They explored its potential for anti-HSV1 and anti-HAV-MBB activity. This research underscores the relevance of such compounds in the development of new antiviral agents (Attaby et al., 2006).

Potential for Tuberculosis Treatment

  • A study by Abdelall (2014) on the synthesis of various heterocyclic compounds using 1-{(5Z)-5-((4-methoxyphenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone, which shares some structural similarities with the queried compound, indicated potential uses in tuberculosis treatment based on molecular docking studies (Abdelall, 2014).

Photochromic Properties

  • Research by Li et al. (2015) on a spiro[indoline–naphthaline]oxazine derivative demonstrates the potential photochromic properties of such compounds. This indicates a possible avenue for scientific applications in materials science and chemistry (Li et al., 2015).

Anti-tubercular Activity

  • Venugopal et al. (2020) synthesized a series of compounds including 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, demonstrating potent anti-tubercular activity. This research highlights the potential of such compounds in the treatment of tuberculosis (Venugopal et al., 2020).

Properties

IUPAC Name

1-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-15(28)26-11-9-24(10-12-26)27-19(17-5-4-6-21(30-2)23(17)32-24)14-18(25-27)16-7-8-20(29)22(13-16)31-3/h4-8,13,19,29H,9-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJISNIOFHHXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.